Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-
Description
The compound Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- features a central acetamide backbone with a sulfur-linked 1-phenyl-1H-tetrazole substituent and a 3-pyridinyl amine group.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-11-5-4-8-15-9-11)10-22-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGVBVKDOWAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192672 | |
| Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304863-72-7 | |
| Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304863-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- typically involves the nucleophilic substitution reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with appropriate tetrazol-5-thioles . The reaction conditions often include the use of solvents like acetonitrile and moderate temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-efficiency, yield, and safety, considering the potentially hazardous nature of tetrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including thiols and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential analgesic and anti-inflammatory properties.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials.
Biological Research: Its ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s structure can be compared to other acetamide derivatives with sulfur-linked heterocycles and aromatic substituents:
Key Observations :
- Substituent Effects : Bromine (Compound 26) or styryl groups (Compound 2) could enhance lipophilicity or π-π stacking, whereas pyridinyl (target compound and AS111) may improve solubility or receptor affinity .
Pharmacological Activity
- Anti-Inflammatory Activity : Triazole-thio analogs (e.g., AS111) inhibit cyclooxygenase-2 (COX-2) and reduce formalin-induced edema in rats, surpassing diclofenac in efficacy. The tetrazole-thio group in the target compound may exhibit similar or distinct COX-2 interactions due to its larger ring size and electronic properties .
- Anti-Proliferative Activity: Thioxothiazolidin-quinazolinone hybrids (e.g., Compound 5) show tumor cell inhibition, suggesting sulfur-linked heterocycles may broadly modulate apoptosis pathways.
Physicochemical Properties
- Lipophilicity : Bromine substituents (Compound 26) increase logP, whereas pyridinyl groups (target compound) may enhance water solubility.
- Stability : Tetrazoles are generally stable under physiological conditions, unlike triazoles, which may undergo metabolic oxidation .
Biological Activity
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological evaluations, and research findings related to this compound, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N5OS |
| Molecular Weight | 311.36 g/mol |
| InChI | InChI=1S/C15H13N5OS/c21-14(16-12-7-3-1-4-8-12)11-22-15-17-18-19-20(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) |
| InChIKey | UBCIOVZZCDKTCB-UHFFFAOYSA-N |
This structure features a tetrazole moiety which is known for its diverse biological activities.
Synthesis
The synthesis of acetamide derivatives involving tetrazole has been explored in various studies. For instance, a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target implicated in diabetes management. Among these derivatives, one compound (NM-03) exhibited significant inhibitory activity with an IC50 value of 4.48 µM .
Antidiabetic Potential
The aforementioned study highlighted the potential of the synthesized tetrazole derivatives as PTP1B inhibitors. PTP1B is a well-known target for diabetes treatment due to its role in insulin signaling. The docking studies indicated that NM-03 interacts effectively with key amino acids in the PTP1B binding site, suggesting its potential as a lead molecule in antidiabetic drug development .
Anticancer Activity
Research into thiazole and tetrazole compounds has also indicated their anticancer properties. For example, compounds containing these moieties have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence the anticancer activity of these compounds .
Specific studies have reported that certain tetrazole derivatives exhibit IC50 values comparable to standard anticancer agents like doxorubicin, indicating their potential as effective anticancer agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-pyridinyl)-:
- Inhibition of Protein Tyrosine Phosphatase : A study synthesized various derivatives and evaluated their efficacy as PTP1B inhibitors. The most potent compound demonstrated significant in vivo activity, reinforcing its potential for diabetes treatment .
- Anticancer Studies : Investigations into thiazole-linked compounds revealed promising results in terms of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups was correlated with enhanced anticancer activity .
- Spectral Analysis : Spectra obtained from NMR analysis provide insights into the structural characteristics of the compound, which are crucial for understanding its interaction mechanisms with biological targets .
Q & A
Q. What are the optimal synthetic routes for producing 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-acetamide, and how are purity and yield maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives and tetrazole-thiol precursors. Key steps include:
- Coupling Reactions : Thiolation of the tetrazole ring using reagents like acetic anhydride or sulfurizing agents under reflux conditions .
- Amide Bond Formation : Condensation of the thiolated intermediate with 3-aminopyridine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are used to achieve >95% purity .
- Yield Optimization : Control of reaction temperature (60–80°C) and inert atmospheres (N₂/Ar) minimizes side reactions .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiolation | Acetic anhydride, 70°C, 12h | 65–70 | 90 | |
| Amidation | EDC, HOBt, DMF, RT, 24h | 75–80 | 95 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the thioether linkage and acetamide formation (e.g., δ 2.1–2.3 ppm for CH₃ in acetamide; δ 7.2–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₇H₁₅N₆OS) .
- HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Orthogonal Assays : Combine fluorescence-based (e.g., kinase assays) and radiometric methods to cross-validate inhibition .
- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes to targets like kinases or proteases .
- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify artefactual inhibition .
Q. What strategies are recommended for rational design of analogs with enhanced metabolic stability?
- Methodological Answer :
- Metabolic Hotspot Identification : Use microsomal stability assays (human/rat liver microsomes) to pinpoint vulnerable sites (e.g., tetrazole ring oxidation) .
- Structural Modifications :
- Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to reduce CYP450-mediated degradation .
- Introduce methyl groups to the pyridine ring to sterically hinder hydrolysis .
- Computational Modeling : Apply QSAR models to predict logP and clearance rates .
Table 2 : Key Modifications and Effects
| Modification | Metabolic Stability (t₁/₂, min) | Target Affinity (IC₅₀, nM) | Source |
|---|---|---|---|
| 4-CF₃-phenyl | 45 (vs. 25 for parent) | 12 (vs. 18) | |
| 5-Me-pyridine | 55 | 15 |
Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thioether group, accelerating substitutions (e.g., SN2 with alkyl halides) .
- Temperature : Elevated temperatures (80–100°C) favor ring-opening reactions of the tetrazole moiety but risk decomposition .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize conditions .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?
- Methodological Answer :
- Force Field Limitations : Classical models (e.g., AMBER) may inaccurately model π-π stacking between the tetrazole and aromatic residues. Hybrid QM/MM methods improve accuracy .
- Solvation Effects : Implicit solvent models (e.g., GB/SA) overlook explicit water-mediated interactions. Molecular dynamics (MD) simulations with explicit water resolve this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
